molecular formula C8H10F6N2O B2465422 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide CAS No. 1820704-73-1

2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B2465422
CAS No.: 1820704-73-1
M. Wt: 264.171
InChI Key: NSDVKSZMTZNBGK-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide” is a chemical compound with the CAS Number: 1820704-73-1 . It has a molecular weight of 264.17 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Gagosz & Zard (2006) explored a xanthate-transfer approach to α-trifluoromethylamines, which involves various fluorinated derivatives including 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide. This method is significant for creating biologically active compounds and waste disposal solutions (Gagosz & Zard, 2006).

Reactions with Alkenes and Dienes

  • Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, noting the formation of products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and derivatives thereof. The research highlights the compound's role in iodination and cyclic reaction processes, which are crucial for understanding chemical reactivity and synthesis (Shainyan et al., 2015).

Catalytic Synthesis and Nanotechnology

  • Mokhtary & Torabi (2017) discussed the utilization of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds including this compound. The study emphasizes the efficiency of nano-catalysts and ultrasonic irradiation in synthesizing complex organic compounds, shedding light on advanced synthesis methods and the role of nanotechnology in organic chemistry (Mokhtary & Torabi, 2017).

Biological Activity and Enzyme Interactions

  • Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, including compounds related to this compound. These compounds were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, highlighting the compound's potential relevance in biochemical and pharmaceutical research (Khalid et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation. It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVKSZMTZNBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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